molecular formula C16H20N2 B3000427 1-benzyl-4-(1H-pyrrol-1-yl)piperidine CAS No. 254115-91-8

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

Cat. No. B3000427
CAS RN: 254115-91-8
M. Wt: 240.35
InChI Key: UPRFZLANTXURKF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a chemical compound with the CAS Number: 254115-91-8 . It has a molecular weight of 240.35 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-4-(1H-pyrrol-1-yl)piperidine . The InChI code for this compound is 1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 .


Physical And Chemical Properties Analysis

1-Benzyl-4-(1H-pyrrol-1-yl)piperidine is a liquid at room temperature . It has a molecular weight of 240.35 .

Scientific Research Applications

Synthesis of Polysubstituted Pyrrole Derivatives

1-benzyl-4-(1H-pyrrol-1-yl)piperidine can be used in the synthesis of polysubstituted pyrrole derivatives . This compound can react with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .

Antibacterial Activity

Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .

Anticancer Agents

Pyrrole and its fused derivatives, which include 1-benzyl-4-(1H-pyrrol-1-yl)piperidine, have been studied as potent anticancer agents . They have shown cytotoxic activities as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .

Inhibitors of Ras Farnesyltransferase

Aryl pyrroles, which include 1-benzyl-4-(1H-pyrrol-1-yl)piperidine, have been reported as potent inhibitors of Ras farnesyltransferase . This enzyme is involved in the post-translational modification of proteins and its inhibition can lead to the regression of tumors grown in nude mouse xenograft models .

Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors

Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown inhibitory activity against both enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the fatty acid synthesis and folate metabolism pathways respectively, which are essential for the survival of bacteria .

Antitubercular Activity

Some derivatives of 1-benzyl-4-(1H-pyrrol-1-yl)piperidine have shown strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .

Future Directions

While specific future directions for 1-benzyl-4-(1H-pyrrol-1-yl)piperidine are not available, it’s worth noting that pyrrolidine derivatives are of great interest in medicinal chemistry due to their potential for the treatment of human diseases .

properties

IUPAC Name

1-benzyl-4-pyrrol-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFZLANTXURKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

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